N-(4-METHYLPIPERAZINO)-N'-(3,4,5-TRIMETHOXYPHENYL)THIOUREA
Overview
Description
N-(4-methyl-1-piperazinyl)-N’-(3,4,5-trimethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1-piperazinyl)-N’-(3,4,5-trimethoxyphenyl)thiourea typically involves the reaction of 3,4,5-trimethoxyaniline with 4-methylpiperazine in the presence of a thiocyanate source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4,5-trimethoxyaniline in ethanol.
- Add 4-methylpiperazine to the solution.
- Introduce a thiocyanate source, such as ammonium thiocyanate.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-(4-methyl-1-piperazinyl)-N’-(3,4,5-trimethoxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1-piperazinyl)-N’-(3,4,5-trimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising activity against certain cancer cell lines and has been investigated as a potential anticancer agent. It also shows potential as an antimicrobial and antiviral agent.
Biology: Studies have shown that the compound can modulate various biological pathways, making it a valuable tool for studying cellular processes and signaling pathways.
Agriculture: The compound has been evaluated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(4-methyl-1-piperazinyl)-N’-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit kinases or proteases, disrupting signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-methyl-1-piperazinyl)-N’-(3,4,5-trimethoxyphenyl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness. Similar compounds include:
N-phenyl-N’-(3,4,5-trimethoxyphenyl)thiourea: Lacks the piperazine moiety, which may result in different biological activities and properties.
N-(4-methyl-1-piperazinyl)-N’-(phenyl)thiourea: Lacks the trimethoxyphenyl group, which may affect its interaction with molecular targets.
N-(4-methyl-1-piperazinyl)-N’-(3,4-dimethoxyphenyl)thiourea: Similar structure but with fewer methoxy groups, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-18-5-7-19(8-6-18)17-15(23)16-11-9-12(20-2)14(22-4)13(10-11)21-3/h9-10H,5-8H2,1-4H3,(H2,16,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIOZCDMFOQDPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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